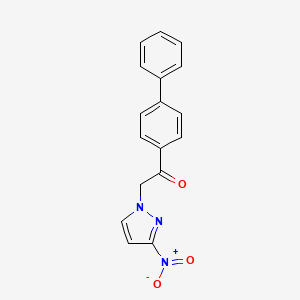
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one is a synthetic compound with a wide range of applications in scientific research. It is a nitro-pyrazole derivative, which is an important class of compounds due to its ability to interact with a variety of biological systems, including proteins and enzymes. The compound has been widely studied for its potential therapeutic applications, as well as its ability to act as a catalyst in various chemical reactions.
Applications De Recherche Scientifique
Structural Characterization and Analysis
Research into compounds structurally related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one focuses on their synthesis and structural analysis. For example, Delgado et al. (2020) synthesized and characterized a pyrazoline compound, emphasizing the use of Hirshfeld surface analysis to visualize intermolecular interactions within the crystal structure. This kind of analysis is crucial for understanding how these compounds interact at the molecular level, which can inform their potential applications in materials science and pharmaceuticals (Delgado et al., 2020).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one have been explored in various studies. For instance, Vafazadeh et al. (2020) reported on a Nickel(II) complex involving a ligand derived from acetohydrazide, demonstrating the potential for creating complex structures with unique properties through the careful selection of reactants and conditions (Vafazadeh et al., 2020).
Molecular Interactions and Hydrogen Bonding
Investigations into the molecular interactions and hydrogen bonding of related compounds reveal insights into their structural stability and potential for forming specific molecular assemblies. Portilla et al. (2007) studied two isomeric reaction products, highlighting the role of hydrogen bonding in forming stable molecular structures, which could have implications for designing drugs and functional materials (Portilla et al., 2007).
Computational Studies and Theoretical Insights
Computational studies, such as those conducted by Szlachcic et al. (2020), provide theoretical insights into the properties of pyrazole derivatives. These studies often explore the impact of intramolecular hydrogen bonding on reactivity and stability, offering valuable information for the development of new compounds with optimized properties (Szlachcic et al., 2020).
Crystal Structure and Molecular Modeling
Crystal structure analysis and molecular modeling are key methods used to understand the detailed properties of these compounds. Kumar et al. (2022) reported on the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of a pyrazole derivative, which included molecular modeling studies to explore potential protein binding modes. Such research is critical for the development of pharmaceuticals and materials with specific functional attributes (Kumar et al., 2022).
Propriétés
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(12-19-11-10-17(18-19)20(22)23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGUKJMHNSTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)
![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)

amine hydrochloride](/img/structure/B6330454.png)



